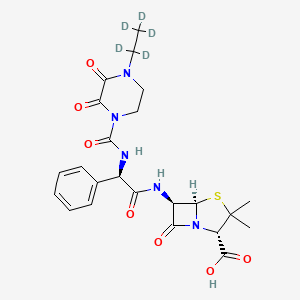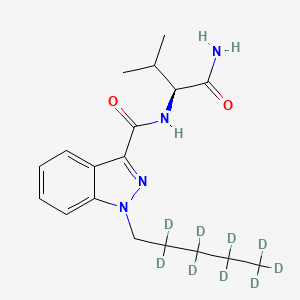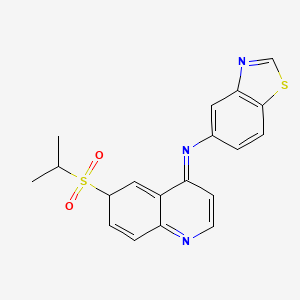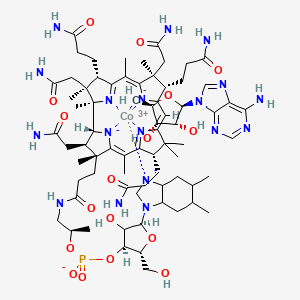
Cobinamide, Co-(5'-deoxyadenosin-5'-yl)-, f-(dihydrogen phosphate),inner salt, 3'-ester with(5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) is a complex organometallic compound. It is a derivative of cobalamin (vitamin B12) and plays a crucial role in various biochemical processes. This compound is known for its red crystalline appearance and is highly hygroscopic, meaning it readily absorbs moisture from the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) involves multiple steps. The process typically starts with the fermentation of microorganisms to produce cobalamin. This is followed by hydrolysis, cyanation, and acidification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using specific strains of bacteria. The fermentation broth is then subjected to a series of purification steps, including extraction, crystallization, and drying, to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, which are essential for its biological activity.
Substitution: The compound can undergo substitution reactions where ligands attached to the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) or cobalt(II) complexes .
Aplicaciones Científicas De Investigación
Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to undergo redox reactions.
Biology: The compound is studied for its role in cellular metabolism and enzyme function.
Medicine: It is used in the treatment of vitamin B12 deficiency and related disorders.
Industry: The compound is used in the production of pharmaceuticals and as a nutritional supplement.
Mecanismo De Acción
The mechanism of action of Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) involves its role as a coenzyme in various biochemical reactions. It acts as a carrier of methyl groups and hydrogen atoms, facilitating the transfer of these groups in metabolic pathways. The compound interacts with specific enzymes, aiding in the conversion of substrates to products .
Comparación Con Compuestos Similares
Similar Compounds
Adenosylcobalamin: Another form of vitamin B12, similar in structure but with different functional groups.
Methylcobalamin: A methylated form of cobalamin, used in different biochemical pathways.
Cyanocobalamin: A synthetic form of vitamin B12, commonly used in supplements and fortified foods.
Uniqueness
Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) is unique due to its specific structure and the presence of the dimethylbenzimidazole group. This structural uniqueness imparts distinct biochemical properties, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C72H107CoN18O17P- |
|---|---|
Peso molecular |
1586.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C62H97N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h23,29-31,34-37,39-41,52-53,56-57,76,84H,12-22,24-28H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q2*-1;+3/p-2/t29?,30?,31-,34-,35-,36-,37+,39?,40?,41-,52?,53-,56-,57+,59-,60+,61+,62+;4-,6-,7-,10-;/m11./s1 |
Clave InChI |
IIXIOAWMBMMULS-UDAVXLAGSA-L |
SMILES isomérico |
CC1CC2C(CC1C)N(C[N-]2)[C@@H]3C([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
SMILES canónico |
CC1CC2C(CC1C)N(C[N-]2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)

![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)

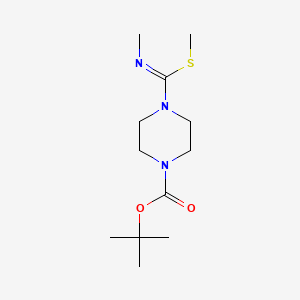
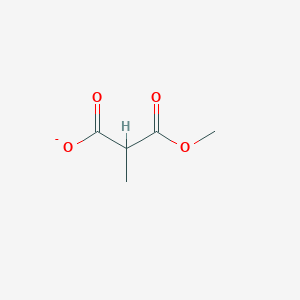
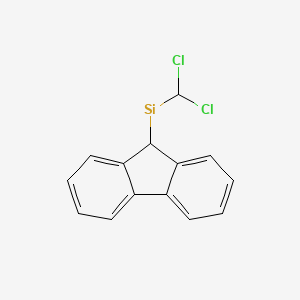
![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
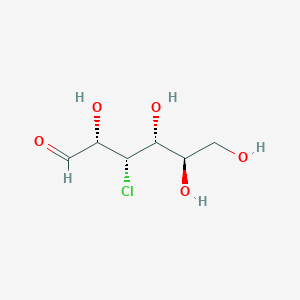
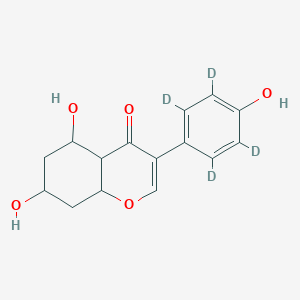
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354125.png)
